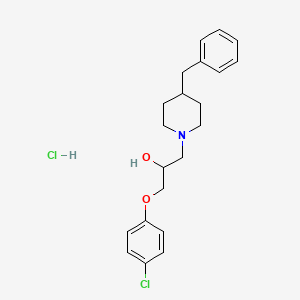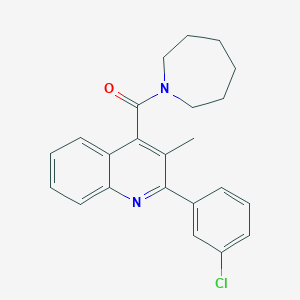![molecular formula C19H22ClN3O B4735185 N-(3-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4735185.png)
N-(3-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea
説明
N-(3-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea, also known as CM-272, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
作用機序
The mechanism of action of N-(3-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea involves the inhibition of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of other proteins, many of which are involved in cancer cell growth and survival. By inhibiting Hsp90, N-(3-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea disrupts the function of these proteins, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea has a number of biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to inhibit the formation of new blood vessels, which is a process that is necessary for the growth and spread of cancer cells. Furthermore, N-(3-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea has been shown to enhance the immune response against cancer cells, which can lead to their elimination by the body's immune system.
実験室実験の利点と制限
One advantage of N-(3-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea for lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, it has been found to be effective against a variety of cancer types, which makes it a useful tool for studying cancer biology. However, one limitation of N-(3-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea is that it can be difficult to obtain in large quantities, which can make it challenging to use in certain types of experiments.
将来の方向性
There are several future directions for research on N-(3-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea. One area of interest is the development of new and more efficient synthesis methods for the compound. Additionally, researchers are exploring the potential use of N-(3-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea in combination with other cancer treatments, such as immunotherapy. Furthermore, studies are being conducted to better understand the long-term effects of N-(3-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea on cancer cells and to identify potential biomarkers that can be used to predict patient response to the treatment.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea has been extensively studied for its potential use in cancer treatment. In particular, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(3-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea has been found to be effective against a variety of cancer types, including breast, lung, and prostate cancer. Furthermore, studies have shown that N-(3-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea can enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-14-4-7-17(12-18(14)20)22-19(24)21-16-8-5-15(6-9-16)13-23-10-2-3-11-23/h4-9,12H,2-3,10-11,13H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWVIKPRZOCFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3CCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-methylphenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide](/img/structure/B4735108.png)
![6-amino-3-(4-methoxyphenyl)-4-{4-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4735110.png)

![1-[3-(4-bromophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4735123.png)
![1-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4735141.png)

![N-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(2-furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B4735159.png)

![1-[2-(2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-5-phenyl-1,3-dithiol-4-yl]ethanone](/img/structure/B4735179.png)
![4-methoxy-N-(3-methylbutyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4735188.png)

![N-cyclopentyl-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4735199.png)
![1-[(3-chloro-4-fluorophenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4735206.png)
